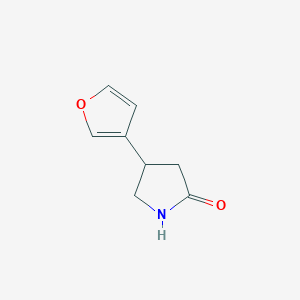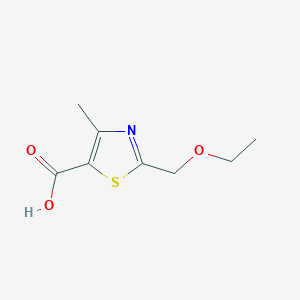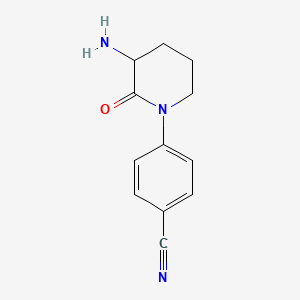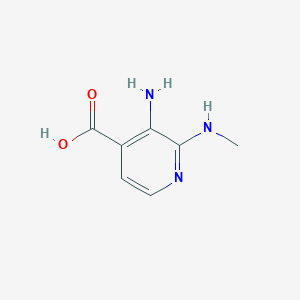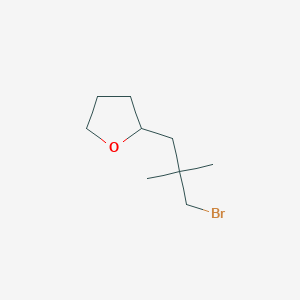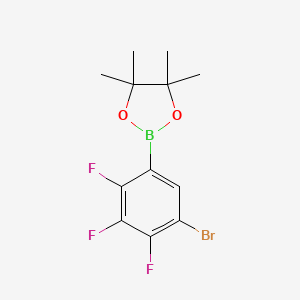
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic ester derived from a bromo-trifluorophenyl core . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring substituted with bromo and trifluoro groups, attached to a boronic ester group .Chemical Reactions Analysis
Boronic esters are typically used in Suzuki-Miyaura cross-coupling reactions. They can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(5-bromo-2,3,4-trifluorophenyl)propan-2-ol, has a predicted boiling point of 290.1±35.0 °C and a predicted density of 1.772±0.06 g/cm3 .Scientific Research Applications
Polymer Synthesis and Modification
Researchers have utilized derivatives similar to 2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the synthesis of advanced polymers. For example, Fischer et al. (2013) explored the use of three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes with precisely controlled molecular weights and functional groups, enabling the production of stable nanoparticles exhibiting bright fluorescence emission (Fischer, Baier, & Mecking, 2013). This methodology underscores the potential of such compounds in creating materials with specific optical properties.
Material Science and Nanotechnology
In the realm of material science, Yokoyama et al. (2007) demonstrated the utilization of a similar boronate compound in palladium-catalyzed polycondensation, which afforded well-defined polyfluorenes with narrow molecular weight distributions through a chain-growth polymerization mechanism. This technique is significant for fabricating polymers with tailored properties for electronic and photonic applications (Yokoyama et al., 2007).
Advanced Functional Materials
De Roo et al. (2014) explored the synthesis of functionalized polyfluorenes that were used as stabilizing ligands for cadmium selenide quantum dots, creating hybrid particles. This approach highlights the potential of using boronate-ester derivatives for the development of organic/inorganic semiconductor hybrid materials with possible applications in optoelectronics and photovoltaics (De Roo et al., 2014).
Synthesis of Novel Compounds
Das et al. (2015) reported on the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes, showcasing the versatility of boronate compounds in synthesizing novel organic molecules with potential applications in new materials for liquid crystal display (LCD) technology and as intermediates for drugs targeting neurodegenerative diseases (Das et al., 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards of this compound would also depend on its specific structure. For example, a related compound, (5-Bromo-2,3,4-trifluorophenyl)methanol, has a GHS07 pictogram and a warning signal word, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
2-(5-bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrF3O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXPDQZXAYMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2,3,4-trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
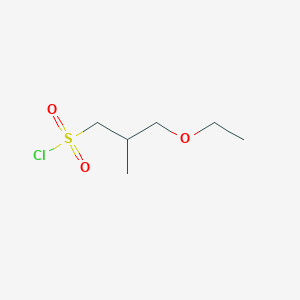
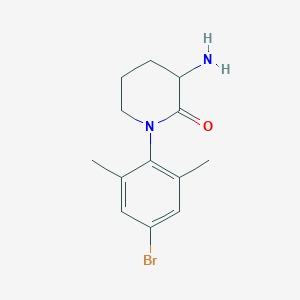
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
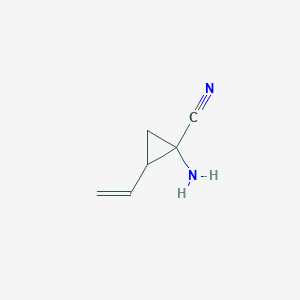

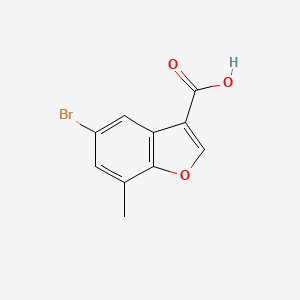
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)

